molecular formula C17H19N5O B2599603 2-[[1-(5-Methylpyrimidin-2-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile CAS No. 2380099-73-8

2-[[1-(5-Methylpyrimidin-2-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile

Cat. No. B2599603
CAS RN: 2380099-73-8
M. Wt: 309.373
InChI Key: PUOYLTAXHSCEMQ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a pyridine and a pyrimidine ring, both of which are common structures in many biological molecules . The molecule also contains a piperidine ring, which is a common feature in many pharmaceuticals .


Molecular Structure Analysis

The molecule contains several functional groups, including a nitrile group (-CN), an ether group (-O-), and an amine group (-NH-) within the piperidine ring. These groups could potentially participate in various chemical reactions .


Physical And Chemical Properties Analysis

Based on the structure, we can predict that this compound is likely to be a solid at room temperature. It probably has a relatively high melting point due to the presence of the aromatic rings and the nitrile group .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. For example, many drugs that contain a piperidine ring work by interacting with receptors in the nervous system .

Future Directions

The future directions for this compound would depend on its properties and potential applications. Given its complex structure and the presence of several functional groups, it could be a candidate for further study in the fields of medicinal chemistry or materials science .

properties

IUPAC Name

2-[[1-(5-methylpyrimidin-2-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O/c1-13-9-20-17(21-10-13)22-6-2-3-15(11-22)12-23-16-7-14(8-18)4-5-19-16/h4-5,7,9-10,15H,2-3,6,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUOYLTAXHSCEMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)N2CCCC(C2)COC3=NC=CC(=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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